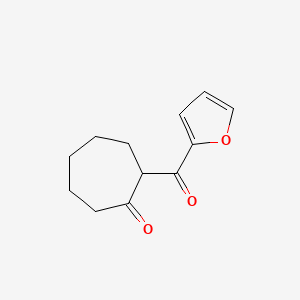
2-(Furan-2-carbonyl)cycloheptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-carbonyl)cycloheptan-1-one is an organic compound with the molecular formula C12H14O3. It consists of a furan ring attached to a cycloheptanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-carbonyl)cycloheptan-1-one typically involves the reaction of furan-2-carboxylic acid with cycloheptanone under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbonyl bond between the furan and cycloheptanone rings .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-carbonyl)cycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group in the cycloheptanone moiety can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the furan ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions
Major Products Formed
Oxidation: Furan derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated furan derivatives
Scientific Research Applications
2-(Furan-2-carbonyl)cycloheptan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Furan-2-carbonyl)cycloheptan-1-one involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the carbonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A precursor in the synthesis of 2-(Furan-2-carbonyl)cycloheptan-1-one.
Cycloheptanone: Another precursor used in the synthesis.
2-Furoic acid: A furan derivative with similar reactivity.
Uniqueness
This compound is unique due to its combination of a furan ring and a cycloheptanone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
2-(Furan-2-carbonyl)cycloheptan-1-one is a compound that features a furan ring and a cycloheptanone structure. This unique combination suggests potential biological activities, particularly in medicinal chemistry. The furan moiety is known for its diverse biological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The cycloheptanone structure may contribute to these effects through various mechanisms of action.
- Molecular Formula : C₉H₈O₂
- Molecular Weight : 152.16 g/mol
- Structure : The compound consists of a furan ring attached to a cycloheptanone, which may influence its reactivity and biological interactions.
1. Antimicrobial Activity
Research indicates that compounds with furan and cycloheptanone structures exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of cycloheptanones can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Anticancer Properties
Several studies suggest that this compound may possess anticancer activity. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle proteins. For instance, a study demonstrated that furan-containing compounds could inhibit tumor growth in xenograft models by inducing cell cycle arrest and apoptosis in cancer cells .
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound is supported by its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. Furan derivatives have been shown to reduce inflammation in animal models, suggesting that this compound may similarly modulate inflammatory responses .
Case Studies
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that furan derivatives can induce oxidative stress in cancer cells, leading to apoptosis.
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and tumor progression.
- Modulation of Signaling Pathways : Furan-containing compounds can affect signaling pathways such as NF-kB and MAPK, which are crucial for inflammation and cancer progression.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(furan-2-carbonyl)cycloheptan-1-one |
InChI |
InChI=1S/C12H14O3/c13-10-6-3-1-2-5-9(10)12(14)11-7-4-8-15-11/h4,7-9H,1-3,5-6H2 |
InChI Key |
GYOPMQGIYDWGCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)CC1)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















